N-[4-(4-Chloroanilino)phenyl]acetamide
Description
Chemical Structure and Properties N-[4-(4-Chloroanilino)phenyl]acetamide (IUPAC name: N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}acetamide) is an acetamide derivative featuring a sulfamoyl bridge connecting two aromatic rings: a 4-chloroaniline group and a phenylacetamide moiety. Its molecular formula is C₁₄H₁₃ClN₂O₃S, with a molecular weight of approximately 332.78 g/mol. Key identifiers include MolPort ID MolPort-001-026-782 and synonyms such as N-[4-(4-Chlorophenylsulfamoyl)phenyl]acetamide .
The compound’s structure includes a sulfonamide group (-SO₂NH-), which is known for enhancing biological activity in pharmaceuticals, and a chloro substituent on the aniline ring, which influences electronic properties and solubility.
Properties
CAS No. |
61236-16-6 |
|---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
N-[4-(4-chloroanilino)phenyl]acetamide |
InChI |
InChI=1S/C14H13ClN2O/c1-10(18)16-12-6-8-14(9-7-12)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18) |
InChI Key |
PSFOQXKCINLTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chloroanilino)phenyl]acetamide typically involves the reaction of 4-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[4-(4-Chloroanilino)phenyl]acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines.
Substitution: The chloro group in the compound can be substituted by nucleophiles like hydroxide ions or amines, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydroxide, primary amines
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-Chloroanilino)phenyl]acetamide involves its interaction with cellular targets, leading to various biological effects. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity . In anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with specific molecular pathways .
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activity
N-Phenylacetamide Sulfonamides
- Compound 35 (N-[4-(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) : Exhibits analgesic activity comparable to paracetamol, attributed to its 4-methylpiperazinyl sulfonyl group, which enhances receptor binding .
- Compound 36 (N-(4-(diethylsulfamoyl)phenyl)acetamide) and Compound 37 (N-(4-(piperazinylsulfonyl)phenyl)acetamide): Demonstrated anti-hypernociceptive effects in inflammatory pain models, highlighting the role of sulfonamide substituents in modulating activity .
Phenoxy Acetamide Derivatives
- B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide) and B2 (2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide): These compounds feature electron-withdrawing groups (nitro and trifluoromethyl) on the phenyl ring, which may enhance stability but reduce solubility compared to the chloro substituent in the target compound .
Triazine-Containing Acetamides
- Compound H (N-(3-((4-(benzyloxy)piperidinyl)triazinyl)phenyl)acetamide) : Part of a series targeting tetrodotoxin-sensitive sodium channels for pain management. The triazine core differentiates it from sulfonamide-based analogs like the target compound .
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase metabolic stability but reduce solubility. For example, B1’s nitro group may hinder bioavailability compared to the target compound’s chloro group .
- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility but may reduce receptor affinity. The methoxy substituent in ’s compound could improve aqueous solubility relative to the chloro analog .
- Sulfamoyl vs. Triazine/Phenoxy Groups: Sulfamoyl-containing compounds (e.g., target compound, Compounds 35–37) are more likely to exhibit enzyme inhibition or antibacterial activity, while triazine derivatives () target ion channels .
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